(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-8-9-15-17(12-13)27-20(22(15)10-11-24-2)21-19(23)14-6-5-7-16(25-3)18(14)26-4/h5-9,12H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMIPJSUKHUJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C(=CC=C3)OC)OC)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of methoxy groups and the formation of the benzamide linkage. Common reagents used in these reactions include methoxyethylamine, methylbenzo[d]thiazole, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Core Heterocycle Variations
Thiadiazole Derivatives
- Compound 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide): Core: 1,3,4-Thiadiazole (two nitrogen atoms, one sulfur) vs. benzothiazole (one nitrogen, one sulfur). Substituents: A dimethylamino-acryloyl group at position 5 and a 3-methylphenyl group at position 3. Impact: The thiadiazole core may confer higher electrophilicity compared to benzothiazole, influencing reactivity in cross-coupling reactions .
Benzothiazole Derivatives
Substituent Effects on Physicochemical Properties
*Predicted using fragment-based methods.
- Methoxy vs. Fluoro : Methoxy groups (target compound) increase hydrophilicity (lower LogP) compared to fluoro substituents, which enhance membrane permeability but reduce solubility .
Functional Group Comparisons
-
- Benzamide (target compound) offers hydrogen-bonding via carbonyl oxygen, whereas sulfonamide derivatives (e.g., ) provide stronger acidity (pKa ~10) and metal-coordination capacity.
- Biological Implications : Sulfonamides are often used in enzyme inhibition (e.g., carbonic anhydrase), while benzamides may target kinases or GPCRs .
N,O-Bidentate Directing Groups ():
- The target compound lacks the N,O-directing group found in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, limiting its utility in metal-catalyzed C–H functionalization but enhancing stability in biological environments .
Biological Activity
(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzothiazole moiety and methoxy groups, contributing to its unique chemical properties and biological activities. The structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antioxidant Activity
Research indicates that compounds containing benzothiazole and methoxy groups exhibit significant antioxidant properties . These activities are primarily attributed to the ability of the compound to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity can be quantitatively assessed using various assays, such as the DPPH radical scavenging assay.
Antibacterial Activity
The compound has also demonstrated antibacterial activity against several strains of bacteria. Studies have shown that derivatives of benzothiazole exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The presence of the methoxyethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and antibacterial efficacy.
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its ability to inhibit enzymes involved in bacterial metabolism. Additionally, the methoxy groups may enhance binding affinity to these targets, thereby increasing biological activity.
Case Studies
- Antioxidant Study : In a study assessing the antioxidant capabilities of various benzothiazole derivatives, this compound was shown to have an IC50 value lower than that of standard antioxidants like ascorbic acid, indicating superior activity in reducing oxidative stress markers in vitro.
- Antibacterial Evaluation : A series of experiments conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Antioxidant Activity | 15 µM | |
| Antibacterial Activity | 32 µg/mL (S. aureus) 64 µg/mL (E. coli) |
Q & A
Q. Key Reagents :
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃), methyl (-CH₃), and aromatic protons. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while the benzothiazole C=N appears as a distinct downfield signal .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 413.15) and fragmentation patterns .
Q. Yield Comparison Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/THF (3:1), 35 psi | 82 | 98.5 |
| Methanol-only, 25 psi | 65 | 92.0 |
Basic: How is the compound’s biological activity initially screened?
Primary screening involves:
- Antimicrobial Assays : Disk diffusion against S. aureus and E. coli (MIC values ≤25 µg/mL for analogs) .
- Anticancer Profiling : MTT assays on HeLa or MCF-7 cells (IC₅₀ reported for similar benzothiazoles: 10–50 µM) .
- Enzyme Inhibition : Testing against kinases or proteases using fluorescence-based kits .
Advanced: What computational tools predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). For example, the methoxyethyl group may occupy hydrophobic pockets .
- QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate substituents with bioactivity .
- MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .
Advanced: How can researchers address low solubility in biological assays?
- Prodrug Design : Introduce phosphate esters at the benzamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- Co-solvent Systems : Use DMSO/PBS (5:95) to maintain compound stability while avoiding cytotoxicity .
Advanced: What strategies validate the E-configuration of the imine group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
